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The discovery and development of diazoalkanes represent a significant chapter in the history of

organic chemistry. From their unexpected synthesis in the late 19th century to their now

widespread use in modern synthetic methodologies, the journey of these versatile nitrogen-

containing compounds is one of scientific curiosity, perseverance, and the gradual unraveling of

a unique and powerful reactivity. This technical guide provides an in-depth exploration of the

history and discovery of diazoalkanes, detailing the key experiments, the scientists who

conducted them, and the evolution of our understanding of these remarkable molecules.

The Dawn of Diazo Chemistry: Theodor Curtius and
Diazoacetic Acid
The story of diazoalkanes begins with the German chemist Theodor Curtius. In 1883, while

investigating the reactions of glycine ethyl ester hydrochloride with nitrous acid, Curtius

unexpectedly synthesized the first diazo compound, ethyl diazoacetate.[1] His work laid the

foundation for a new class of compounds that would both fascinate and challenge chemists for

decades to come.

Experimental Protocol: Curtius's Synthesis of Ethyl
Diazoacetate (1883)
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While Curtius's original publication in Berichte der deutschen chemischen Gesellschaft

provides the foundational method, a more refined and safer procedure was later documented in

Organic Syntheses. The following protocol is based on these later, improved methods which

reflect the evolution of the synthesis.

Reaction:

C₂H₅O₂CCH₂NH₂·HCl + NaNO₂ → N₂CHCO₂C₂H₅ + NaCl + 2H₂O

Procedure:

A solution of glycine ethyl ester hydrochloride and a small amount of sodium acetate in water is

prepared in a flask equipped with a stirrer and cooled in an ice-salt bath. To this cold solution,

an aqueous solution of sodium nitrite is added. With continued cooling and stirring, diethyl

ether and dilute sulfuric acid are added in portions. The ether layer, containing the ethyl

diazoacetate, is separated, washed with a sodium carbonate solution, and dried over

anhydrous sodium sulfate. The ether is then removed under reduced pressure to yield the

product as a yellow oil.[2]

The Isolation of the Simplest Diazoalkane: Hans von
Pechmann and Diazomethane
A decade after Curtius's discovery, another German chemist, Hans von Pechmann, made a

pivotal contribution to the field. In 1894, von Pechmann synthesized the simplest diazoalkane,

diazomethane (CH₂N₂), a highly reactive and potentially explosive yellow gas.[3] His work

opened the door to the study of the fundamental reactivity of this class of compounds.

Experimental Protocol: von Pechmann's Synthesis of
Diazomethane from N-Nitroso-N-methylurea (1894)
Von Pechmann's original method involved the treatment of N-nitroso-N-methylurea with a base.

As with ethyl diazoacetate, safer and more reliable procedures have since been developed and

are detailed in sources like Organic Syntheses.

Reaction:
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CH₃N(NO)CONH₂ + KOH → CH₂N₂ + KOCN + 2H₂O

Procedure:

In a round-bottomed flask, a mixture of aqueous potassium hydroxide and diethyl ether is

cooled to 5°C. Finely powdered N-nitroso-N-methylurea is then added in small portions with

shaking. The flask is fitted with a condenser for distillation. The reaction flask is gently warmed,

and the ether, containing the diazomethane, is distilled into a receiving flask cooled in an ice

bath. The resulting yellow ethereal solution of diazomethane is then ready for use. It is crucial

to use glassware with smooth joints and to avoid any rough surfaces or exposure to strong

light, as these can trigger explosive decomposition.[4]

Quantitative Data from Early Syntheses
The yields and observed properties from the early syntheses of diazoalkanes, while not always

as high as modern methods, were sufficient to allow for their initial characterization and the

exploration of their reactivity.

Compound Discoverer Year Precursor
Reported
Yield

Physical
Properties

Ethyl

Diazoacetate

Theodor

Curtius
1883

Glycine ethyl

ester

hydrochloride

~85% (later

optimized

methods)[2]

Yellow oil

Diazomethan

e

Hans von

Pechmann
1894

N-Nitroso-N-

methylurea

63-70% (later

optimized

methods)[4]

Yellow gas (in

ethereal

solution)

The Evolving Understanding of Diazoalkane
Reactivity
The discovery of diazoalkanes spurred investigations into their chemical behavior, leading to

the development of several important name reactions that are still widely used today.

The Büchner-Curtius-Schlotterbeck Reaction
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First described by Eduard Büchner and Theodor Curtius in 1885, and later expanded by Fritz

Schlotterbeck, this reaction involves the reaction of an aldehyde or ketone with a diazoalkane

to form a homologated ketone or an epoxide. This reaction provided early insights into the

nucleophilic character of the carbon atom in diazoalkanes.

Aldehyde/Ketone + Diazoalkane Tetrahedral IntermediateNucleophilic Attack Carbocation Intermediate
(N₂ loss)

Elimination of N₂

Homologated Ketone1,2-Hydride or Alkyl Shift

Epoxide

Intramolecular Cyclization

Click to download full resolution via product page

Caption: Mechanism of the Büchner-Curtius-Schlotterbeck Reaction.

The Wolff Rearrangement
Discovered by Ludwig Wolff in 1902, the Wolff rearrangement is the conversion of an α-

diazoketone into a ketene. This reaction, often promoted by heat, light, or a metal catalyst

(such as silver oxide), is a cornerstone of synthetic organic chemistry, particularly in the context

of the Arndt-Eistert synthesis for the homologation of carboxylic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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